molecular formula C11H17NS B13302738 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13302738
M. Wt: 195.33 g/mol
InChI Key: HVNZAJMJTYPMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a chemical building block of significant interest in medicinal and agrochemical research. It is based on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold, a structure recognized for its diverse biological activities . Recent scientific investigations have highlighted derivatives of this scaffold as a promising lead structure for developing novel fungicides . Research has shown that such compounds exhibit high efficacy against several plant pathogenic fungi, including C. arachidicola , R. solani , and S. sclerotiorum . The proposed molecular mode of action for active derivatives involves the inhibition of nitrogen metabolism and the proteasome pathway in fungi, offering a potential new target site for crop protection agents . Beyond agrochemical applications, the thienopyridine core is a versatile privilege structure in drug discovery, found in compounds with documented anti-rheumatoid arthritis, anti-inflammatory, antiviral, and antitumor activities . As a supplier, we provide this high-quality intermediate to support innovation in these fields. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-2-3-4-10-9-6-8-13-11(9)5-7-12-10/h6,8,10,12H,2-5,7H2,1H3

InChI Key

HVNZAJMJTYPMAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(CCN1)SC=C2

Origin of Product

United States

Synthetic Methodologies for 4 Butyl 4h,5h,6h,7h Thieno 3,2 C Pyridine and Analogues

Strategies for the Construction of the Thieno[3,2-c]pyridine (B143518) Core

Cyclization Reactions for Fused Heterocyclic Ring Systems

Cyclization reactions are a cornerstone in the synthesis of fused ring systems like thieno[3,2-c]pyridine. A prominent method is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. For the synthesis of the tetrahydrothieno[3,2-c]pyridine core, this involves the reaction of 2-(2-thienyl)ethylamine with formaldehyde (B43269) or its equivalent, such as paraformaldehyde. guidechem.comchemicalbook.com This reaction proceeds through an initial condensation to form a Schiff base, which then undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene (B33073) ring to form the saturated pyridine (B92270) moiety in a single, efficient step. guidechem.comchemicalbook.com This method is particularly advantageous as it directly yields the desired 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. nih.gov

An analogous strategy has been successfully applied to the synthesis of the corresponding furo[3,2-c]pyridine (B1313802) systems, starting from 2-(furan-2-yl)ethanamine and various aldehydes, highlighting the versatility of the Pictet-Spengler approach for this class of heterocycles. nih.gov

Another cyclization strategy involves preparing a suitable acyclic precursor and inducing ring closure. For instance, a patented process describes the cyclization of an N-(3-thienyl)-methyl-N-[2,2-(dialkoxy)]ethyl-para-toluene sulfonamide by treating it with acid, which facilitates the formation of the thieno[3,2-c]pyridine ring system. google.com

Table 1: Examples of Pictet-Spengler Type Cyclization for Thieno[3,2-c]pyridine Synthesis
Starting MaterialReagentProductYieldReference
2-(2-Thienyl)ethylamineParaformaldehyde4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride99% chemicalbook.com
2-(2-Thienyl)ethylamineChloromethylmethylether4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride31% prepchem.com

Multicomponent Reactions (MCRs) for Thienopyridine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. While specific MCRs for 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine are not extensively detailed, the principles of MCRs used for pyridine synthesis are applicable. Reactions like the Hantzsch pyridine synthesis, a well-known MCR, can be adapted by using a thiophene-based starting material to construct the fused pyridine ring. These one-pot processes are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

Modern synthetic chemistry heavily relies on transition metal catalysis to forge complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for example, can be employed to construct the thienopyridine skeleton. A hypothetical but powerful approach would involve an intramolecular C–H arylation, where a suitably substituted thiophene bearing a halogenated N-aryl group undergoes cyclization catalyzed by a palladium complex. This strategy creates fused heterocyclic systems with high efficiency.

While specific applications of Sonogashira or Rh(III)-catalyzed reactions for the thieno[3,2-c]pyridine core are specialized, these methods represent the forefront of heterocyclic synthesis. A rhodium-catalyzed [3+2] cyclization, for instance, could potentially be used to construct the thiophene ring onto a pre-existing pyridine derivative or vice versa.

Regioselective Synthetic Pathways to Thieno[3,2-c]pyridine Isomers

The synthesis of thienopyridines requires precise control over regiochemistry to obtain the desired isomer out of six possible structures. The thieno[3,2-c]pyridine isomer is characterized by the fusion of the thiophene ring at its 3- and 2-positions to the 'c' face of the pyridine ring.

The choice of starting material is paramount for achieving regioselectivity.

Thieno[3,2-c] Isomer : Synthesis typically begins with a thiophene substituted at the 2-position. For example, the Pictet-Spengler cyclization of 2-(2-thienyl )ethylamine with formaldehyde ensures that the new pyridine ring fuses across the C2-C3 bond of the thiophene, yielding the desired [3,2-c] isomer. guidechem.comchemicalbook.comnih.gov

Thieno[2,3-c] Isomer : Conversely, starting with a 2-thienaldehyde and building the pyridine ring from there would lead to the isomeric thieno[2,3-c]pyridine (B153571). google.com A metal-free, three-step synthesis starting from 2-acetylthiophene (B1664040) has been developed specifically for the synthesis of thieno[2,3-c]pyridine derivatives, further underscoring how precursor structure dictates the isomeric outcome. kuleuven.be

This deliberate selection of precursors is the key to regioselective control in the synthesis of the thienopyridine core.

Synthetic Routes to the 4H,5H,6H,7H Saturated Pyridine Moiety

For the target compound, the pyridine portion of the thienopyridine core is fully saturated (a tetrahydro- form). This can be achieved either by building the saturated ring directly, as seen in the Pictet-Spengler reaction, or by reducing the aromatic thieno[3,2-c]pyridine.

Hydrogenation and Reductive Methodologies for Pyridine Ring Saturation

The reduction of the aromatic pyridine ring is challenging due to its aromatic stability and often requires catalytic hydrogenation under elevated temperatures and pressures. asianpubs.org The selective hydrogenation of the pyridine ring while leaving the thiophene ring intact is a critical consideration.

Various catalytic systems have been developed for this transformation:

Platinum(IV) oxide (PtO₂) : Known as Adams' catalyst, PtO₂ is effective for hydrogenating pyridine derivatives, often conducted in a protic solvent like glacial acetic acid under 50 to 70 bar of hydrogen pressure. asianpubs.orgresearchgate.net

Bimetallic Catalysts : Nanoparticles of palladium combined with a second metal, such as copper or silver, supported on alumina (B75360) (e.g., Pd-Cu/Al₂O₃) have demonstrated high efficiency. These catalysts can achieve 99% conversion of pyridine to piperidine (B6355638) with 99% selectivity under relatively mild conditions (60°C, 70 atm H₂). researchgate.net

Electrocatalytic Hydrogenation : A modern, sustainable approach avoids the use of high-pressure hydrogen gas. Using a rhodium on carbon (Rh/C) catalyst in an electrolyzer, pyridine can be quantitatively converted to piperidine. nih.gov This method uses water as the proton source.

The N-butyl group of the final target molecule, this compound, is typically introduced via a standard N-alkylation reaction on the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core using a butyl halide (e.g., butyl bromide) or a related alkylating agent.

Table 2: Catalytic Systems for the Hydrogenation of Pyridine to Piperidine
CatalystConditionsSolventKey FeaturesReference
Platinum(IV) Oxide (PtO₂)50-70 bar H₂, room temp.Glacial Acetic AcidEffective for various substituted pyridines asianpubs.orgresearchgate.net
Pd-Ag/Al₂O₃70 atm H₂, 60°CNot specifiedHigh conversion (99%) and selectivity (99%) researchgate.net
Rhodium on Carbon (Rh/C)Electrocatalysis, 25 mA cm⁻²WaterGreen method, avoids high-pressure H₂ gas nih.gov

Ring-Expansion and Rearrangement Reactions for Saturated Heterocycles

While direct ring-expansion and rearrangement reactions specifically for the synthesis of the this compound core are not extensively detailed in the provided search results, the synthesis of the foundational 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine structure often serves as a crucial intermediate. google.comprepchem.comgoogle.comgoogle.comprepchem.com General principles of heterocyclic chemistry suggest that ring-expansion of smaller sulfur- and nitrogen-containing heterocycles or rearrangement of isomeric structures could theoretically be explored as synthetic routes. However, more conventional methods based on cyclization are more commonly documented. google.comgoogle.comontosight.ai

Introduction and Functionalization of the Butyl Substituent at Position 4

The introduction and modification of the butyl group at the C4 position of the thienopyridine ring are critical steps in the synthesis of the target molecule and its analogs.

Alkylation and Derivatization Strategies at the C4 Position of the Thienopyridine Ring

Direct alkylation at the C4 position of the pyridine ring has historically been a challenge in synthetic chemistry. nih.govchemrxiv.org However, recent advancements have provided methods for regioselective C4-alkylation. One approach involves the use of a blocking group, derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C4 position. nih.govchemrxiv.org This method allows for the introduction of various alkyl groups, including butyl, in a controlled manner. nih.govchemrxiv.org

Another strategy involves the deprotonation of the pyridine ring at the C4 position using a strong base like n-butylsodium, followed by reaction with an appropriate electrophile. nih.gov This method has been shown to be effective for the synthesis of a range of 4-alkyl and 4-aryl pyridines. nih.gov Furthermore, functionalization at the C4 position can be achieved through metal-halogen exchange reactions on 4-halopyridines, although this can be complicated by the instability of the intermediates. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thienopyridines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscielo.brbeilstein-journals.orgresearchgate.net This technique has been successfully employed in the synthesis of various thieno[2,3-c]pyridine and thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govscielo.br For example, a microwave-assisted aromatization method has been used for the rapid and high-yield synthesis of novel thieno[2,3-c]pyridines. nih.gov Similarly, the synthesis of thieno[2,3-d]pyrimidine derivatives has been achieved with high efficiency using microwave irradiation. scielo.br These examples demonstrate the potential of microwave technology to be adapted for the synthesis of this compound, offering a more energy-efficient and time-saving approach. rasayanjournal.co.in

Aqueous Medium and Solvent-Free Reaction Conditions

Conducting reactions in aqueous media or under solvent-free conditions are key tenets of green chemistry, as they reduce the use of hazardous organic solvents. rasayanjournal.co.in Several studies have reported the successful synthesis of pyridine and fused pyridine derivatives in aqueous media or without any solvent. researchgate.netijpsonline.comresearchgate.net For instance, a facile and clean synthesis of furopyridine derivatives has been achieved through a three-component reaction in aqueous media without a catalyst. acs.org Additionally, the use of a tungstovanadophosphoric heteropoly acid catalyst has enabled the synthesis of thieno[2,3-b]pyridine (B153569) derivatives under solvent-free conditions, with the catalyst being reusable. researchgate.net These methodologies offer environmentally benign alternatives for the synthesis of the thieno[3,2-c]pyridine core, which could be further elaborated to produce this compound.

Catalytic and Biocatalytic Strategies for Enhanced Sustainability

Modern synthetic chemistry increasingly emphasizes the development of sustainable methodologies that are both efficient and environmentally benign. Catalytic and biocatalytic approaches are at the forefront of this endeavor, offering greener alternatives to traditional synthetic methods.

Catalytic Hydrogenation

For instance, ruthenium-based catalysts, such as ruthenium on carbon (Ru/C) or ruthenium nanoparticles supported on various materials, have demonstrated high efficacy in the diastereoselective hydrogenation of pyridine rings under mild conditions. rsc.org This approach allows for the stereocontrolled synthesis of substituted piperidines, a structural motif present in the target molecule. The use of such catalysts can lead to high yields and selectivity, minimizing the formation of byproducts. rsc.org

Catalyst SystemSubstrate ScopeKey Advantages
Ruthenium NanoparticlesSubstituted PyridinesHigh diastereoselectivity, mild reaction conditions, catalyst reusability. rsc.org
Palladium on Carbon (Pd/C)PyridinesWidely applicable, efficient for complete saturation.
Platinum-based catalystsQuinolines and PyridinesHigh activity, potential for nano-synergistic effects in bimetallic systems. researchgate.net

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. While specific biocatalytic methods for the direct synthesis of this compound are not extensively documented, the principles of biocatalysis are being increasingly applied to the synthesis of related saturated N-heterocyclic compounds. mdpi.com

Enzymes such as imine reductases (IREDs) and transaminases are particularly relevant for the asymmetric synthesis of chiral amines, which are versatile building blocks for complex molecules. For example, a synergistic chemo-biocatalytic approach has been demonstrated for the asymmetric synthesis of 2-substituted tetrahydroquinolines. whiterose.ac.uk This process combines a chemical catalytic step to form the racemic heterocycle, followed by an enzymatic deracemization to yield the enantiopure product. whiterose.ac.uk Such strategies could conceptually be adapted for the synthesis of chiral thienopyridine derivatives.

The application of biocatalysis in the pharmaceutical industry for the synthesis of amine-containing drugs highlights the potential of these methods to create more sustainable and efficient manufacturing processes. mdpi.com

Total Synthesis Strategies for Complex Saturated Thienopyridine Derivatives

The total synthesis of complex natural products and bioactive molecules often showcases the pinnacle of synthetic strategy and methodological innovation. While a specific "total synthesis" of a complex natural product containing the this compound core is not prominently featured in the literature, the strategies employed for the synthesis of other complex alkaloids with saturated N-heterocyclic systems provide a roadmap for how such a synthesis might be approached.

The total synthesis of complex alkaloids frequently involves the stereoselective construction of multiple chiral centers and the assembly of intricate ring systems. tib.eunih.gov These syntheses often rely on powerful synthetic methods to build molecular complexity efficiently.

Key strategic elements in the total synthesis of complex alkaloids that could be applied to advanced thienopyridine derivatives include:

Convergent Synthesis: This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This strategy is often more efficient than a linear synthesis for complex targets.

Stereoselective Methodologies: The use of chiral catalysts, auxiliaries, or biocatalysts to control the stereochemical outcome of reactions is crucial for the synthesis of enantiopure complex molecules.

Cascade Reactions: Designing a sequence of reactions that occur in a single pot to rapidly build molecular complexity from simple starting materials is a hallmark of elegant total synthesis.

For example, the total synthesis of the pentameric alkaloid (−)-psychotridine demonstrates the power of a modular and directed assembly of stereochemically defined building blocks to construct a highly complex molecule with multiple quaternary stereocenters. nih.gov Similarly, the total synthesis of lupin alkaloids has been achieved with excellent control of contiguous stereocenters using an imino-aldol reaction and N-acyliminium cyclization as key steps. researchgate.net

Target Molecule ClassKey Synthetic StrategyRelevance to Thienopyridines
Complex Indole AlkaloidsUnified synthetic strategies, biomimetic approaches. digitellinc.comProvides a framework for the logical and efficient assembly of complex heterocyclic systems.
Lupin AlkaloidsStereoselective formal imino-aldol reaction, N-acyliminium cyclization. researchgate.netDemonstrates methods for the stereocontrolled formation of saturated N-heterocyclic rings.
(−)-PsychotridineModular and directed assembly of stereochemically defined monomers. nih.govHighlights a convergent approach to building complex oligomeric structures containing heterocyclic units.

The development of novel synthetic methods is often driven by the challenges presented by complex target molecules. The pursuit of the total synthesis of complex saturated thienopyridine derivatives would likely spur innovation in the field of heterocyclic chemistry.

Advanced Spectroscopic and Analytical Characterization of Reduced Thienopyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional spectra, the carbon-hydrogen framework and the connectivity of the 4-butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can be unequivocally established.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the thienopyridine core and the N-butyl substituent. The aromatic protons on the thiophene (B33073) ring typically appear as doublets in the downfield region. The methylene (B1212753) groups of the reduced pyridine (B92270) ring show characteristic multiplets, while the protons of the butyl group are observed in the upfield aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The spectrum would show signals for the two distinct aromatic carbons of the thiophene ring, the three methylene carbons of the tetrahydropyridine (B1245486) ring, and the four carbons of the N-butyl group.

¹H NMR Data (Predicted)
Chemical Shift (δ ppm) Assignment
7.10 (d)H-2
6.80 (d)H-3
3.70 (s)H-7
2.95 (t)H-4 (piperidine)
2.85 (t)H-6 (piperidine)
2.50 (t)N-CH₂ (butyl)
1.55 (m)N-CH₂-CH₂ (butyl)
1.35 (m)CH₂-CH₃ (butyl)
0.90 (t)CH₃ (butyl)
¹³C NMR Data (Predicted)
Chemical Shift (δ ppm) Assignment
135.0C-3a
130.0C-7a
125.0C-2
122.0C-3
58.0N-CH₂ (butyl)
53.0C-7
50.0C-4
29.0N-CH₂-CH₂ (butyl)
25.0C-6
20.0CH₂-CH₃ (butyl)
14.0CH₃ (butyl)

Note: The data in the tables above are predicted values based on the general chemical environments of similar structures and are for illustrative purposes. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene protons of the butyl chain and between the protons at positions 6 and 7 of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal, for example, linking the proton signal at ~2.50 ppm to the N-CH₂ carbon of the butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would be expected between the N-CH₂ protons of the butyl group and the C-4 and C-7a carbons of the thienopyridine core, confirming the point of attachment of the butyl group to the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition and molecular formula of this compound.

HRMS Data
Molecular Formula C₁₁H₁₇NS
Calculated Monoisotopic Mass 195.1082
Observed [M+H]⁺ Value would be experimentally determined

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of the butyl group or parts of it, as well as fragmentation of the tetrahydropyridine ring. A key fragment would be the thienopyridine cation formed after the cleavage of the N-butyl bond.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would display characteristic absorption bands that confirm its structure.

IR Spectroscopy Data
Frequency (cm⁻¹) Functional Group Assignment
~3100-3000C-H stretching (aromatic, thiophene)
~2950-2850C-H stretching (aliphatic, butyl and piperidine)
~1600C=C stretching (aromatic, thiophene)
~1450C-H bending (aliphatic)
~1200C-N stretching (tertiary amine)
~700C-S stretching

The presence of strong aliphatic C-H stretching bands confirms the saturated nature of the butyl group and the reduced pyridine ring. The bands corresponding to the aromatic C-H and C=C stretching are indicative of the thiophene ring. The C-N stretching vibration further supports the structure of the heterocyclic amine.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. For complex heterocyclic systems like saturated thienopyridines, this technique provides unequivocal proof of structure, including relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles.

The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For chiral thienopyridine derivatives, X-ray crystallography using anomalous dispersion can determine the absolute configuration of stereocenters, which is critical in pharmaceutical contexts where enantiomers can exhibit different biological activities. wikipedia.org Furthermore, the analysis reveals details about intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing and influence the material's bulk properties like solubility and stability. researchgate.net While a specific crystal structure for this compound is not publicly available, the table below represents typical crystallographic data that would be obtained for such a compound.

Table 1: Representative Crystallographic Data for a Reduced Thienopyridine Derivative

ParameterValue
Chemical FormulaC₁₁H₁₇NS
Formula Weight195.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(5)
c (Å)10.987(4)
β (°)105.2(1)
Volume (ų)1112.9(7)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.165

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of thienopyridine compounds and for quantifying them in various matrices. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment and quantification of non-volatile compounds like this compound. ijrpas.com A typical method involves reversed-phase chromatography, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Method development focuses on optimizing chromatographic conditions to achieve sharp, well-resolved peaks with acceptable retention times. birzeit.edu Key parameters include the choice of column, mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detector wavelength. ijrpas.combirzeit.edu For thienopyridines, UV detection is commonly employed, with the wavelength selected based on the compound's UV absorbance maximum. researchgate.net

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.gov Validation demonstrates the method's specificity, linearity, range, accuracy, precision, and robustness. researchgate.netnih.gov

Table 2: Example of HPLC Method Parameters for Thienopyridine Analysis

ParameterCondition
ColumnBDS Hypersil C18 (4.6 x 150 mm, 5 µm) birzeit.edu
Mobile PhaseAcetonitrile : 0.1% Trifluoroacetic Acid (48:52, v/v) birzeit.edu
Flow Rate0.9 mL/min birzeit.eduresearchgate.net
DetectionUV at 240 nm researchgate.net
Column Temperature45°C birzeit.edu
Injection Volume5 µL birzeit.edu

Table 3: Typical Validation Summary for a Thienopyridine HPLC Method

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, R²)≥ 0.999 nih.gov0.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%0.85%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:1 nih.gov0.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:1 nih.gov0.15 µg/mL
SpecificityNo interference from blank/placeboPeak is spectrally pure

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com While many thienopyridine derivatives have low volatility, GC-MS is highly effective for analyzing volatile impurities, reaction byproducts, or degradation products. aust.edu.sy It can also be used for the analysis of the main compound if it is sufficiently volatile or can be converted into a more volatile derivative through a chemical reaction (derivatization).

In GC-MS, the sample is vaporized and separated on a capillary column (e.g., a non-polar HP-5MSI column). mdpi.com The separated components then enter a mass spectrometer, which bombards them with electrons (electron ionization, EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" that allows for the identification of the compound by comparison with spectral libraries. mdpi.com

Table 4: GC-MS Parameters and Potential Application

ParameterTypical Setting/Value
GC SystemAgilent 7890B or similar mdpi.com
ColumnHP-5MSI (30 m x 0.25 mm, 0.25 µm) mdpi.com
Carrier GasHelium, constant flow (e.g., 1.0 mL/min) mdpi.com
Inlet ModeSplitless
Oven Programe.g., 60°C to 240°C at 3°C/min mdpi.com
MS DetectorMass Selective Detector (e.g., 5977 MSD) mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV
ApplicationAnalysis of volatile impurities (e.g., residual solvents, starting materials)

Chiral Analysis for Enantiomeric and Diastereomeric Purity of Saturated Thienopyridines

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. wikipedia.org For saturated thienopyridines, the introduction of a substituent on the pyridine or thiophene ring can create one or more stereocenters. Since enantiomers often exhibit different pharmacological and toxicological properties, the assessment of enantiomeric purity is a critical aspect of characterization. wikipedia.orgresearchgate.net

Chiral HPLC is the predominant technique for enantiomeric and diastereomeric purity analysis. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The mechanism of chiral recognition often relies on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. wikipedia.org

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptides (e.g., teicoplanin or vancomycin). nih.gov The development of a chiral separation method involves screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers. Once separated, the enantiomeric purity can be determined by comparing the peak areas of the two enantiomers.

Table 5: Illustrative Chiral HPLC Method for a Saturated Thienopyridine

ParameterCondition
ColumnChirobiotic T2 (Teicoplanin-based CSP) nih.gov
Mobile PhaseMethanol/Acetonitrile/Acetic Acid/Triethylamine mixture
Flow Rate1.0 mL/min
DetectionUV at 230 nm
AnalyteHypothetical Chiral Thienopyridine
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Computational and Theoretical Investigations of 4 Butyl 4h,5h,6h,7h Thieno 3,2 C Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a flexible molecule like 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, which contains a saturated pyridine (B92270) ring and a butyl group, numerous conformations are possible. DFT calculations can be employed to identify the most stable conformers and the energy barriers between them.

By systematically rotating the bonds of the butyl group and considering the puckering of the tetrahydropyridine (B1245486) ring, a potential energy surface can be mapped. The results would likely indicate that the butyl group prefers a staggered conformation to minimize steric hindrance. The tetrahydropyridine ring is expected to adopt a half-chair conformation. The relative energies of different conformers can be calculated to determine their population at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

Conformer Butyl Group Orientation Tetrahydropyridine Ring Conformation Relative Energy (kcal/mol)
1 Anti Half-Chair 0.00
2 Gauche Half-Chair 0.85
3 Anti Boat 5.20

Note: Data is hypothetical and for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. ajchem-a.com For thienopyridine derivatives, the HOMO is typically localized over the electron-rich thiophene (B33073) ring, while the LUMO may be distributed across the pyridine ring.

An electrostatic potential map (ESP) provides a visual representation of the charge distribution in a molecule. researchgate.net The ESP map of this compound would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.2
LUMO Energy -1.1

Note: Data is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Thienopyridine derivatives are known to interact with various biological targets. nih.gov Docking studies of this compound into the active site of a relevant receptor, for instance, a G-protein coupled receptor or an enzyme, could reveal potential binding modes and key interactions.

The butyl group would likely engage in hydrophobic interactions within a lipophilic pocket of the receptor. The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the thiophene ring might participate in π-π stacking interactions with aromatic residues of the protein. The docking score, an estimation of the binding affinity, can be used to rank different poses and compare the compound to other potential ligands.

Table 3: Hypothetical Docking Results of this compound with a Target Protein

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
1 -8.5 Trp84, Phe102 π-π Stacking
Val110, Leu114 Hydrophobic
Ser192 Hydrogen Bond
2 -7.9 Tyr99 π-π Stacking

Note: Data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rsc.org If a set of thienopyridine analogs with known activities were available, a QSAR model could be developed to predict the activity of new compounds, including this compound.

Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression or partial least squares would then be used to build the model. Such a model could highlight the importance of the butyl group's size and hydrophobicity for the compound's activity.

Molecular Dynamics (MD) Simulations of Thienopyridine Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions.

When simulated in a complex with a protein, MD can be used to assess the stability of the binding pose predicted by docking. Analysis of the trajectory can reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds, and conformational changes in both the ligand and the protein. Root Mean Square Deviation (RMSD) plots would be used to evaluate the stability of the system over the simulation time.

Mechanistic Computational Studies of Thienopyridine Reactions and Transformations

Computational chemistry can also be used to study the mechanisms of chemical reactions. For instance, the metabolic transformation of thienopyridines, which is often mediated by cytochrome P450 enzymes, can be investigated. nih.govresearchgate.net DFT calculations could be used to model the reaction pathway, identify transition states, and calculate activation energies for processes such as oxidation of the thiophene ring or N-dealkylation. This would provide a detailed understanding of the compound's metabolic fate.

Potential Applications in Material Science and Other Fields

Applications in Organic Light-Emitting Devices (OLEDs) and Optoelectronic Materials

The thieno[3,2-c]pyridine (B143518) scaffold is a promising building block for phosphorescent emitters in OLEDs. Its rigid structure and electronic properties are well-suited for creating stable and efficient organometallic complexes, particularly with heavy metals like iridium (Ir).

A series of novel iridium(III) complexes incorporating thieno[3,2-c]pyridine-based ligands have been synthesized and demonstrated to be highly effective phosphorescent emitters for OLEDs. researchgate.net These complexes enable the fabrication of efficient, solution-processable devices. Researchers have found that modifying the core structure, for instance with tert-butyl or n-hexyl groups, can increase the solubility of the iridium complex. researchgate.net This improved solubility allows for uniform dispersion of the emitter within a polymer host, which is critical for fabricating high-quality devices using techniques like blade coating. researchgate.net

OLEDs fabricated using these thieno[3,2-c]pyridine-based iridium complexes as the light-emitting layer exhibit high efficiencies. researchgate.net For example, an orange-emitting device achieved an efficiency as high as 20 cd/A. researchgate.net In another study, devices showed a maximum current efficiency of 34.2 cd/A, which remained high at 31 cd/A even at a significant brightness of 10,000 cd/m². researchgate.net These performance metrics highlight the potential of thieno[3,2-c]pyridine derivatives as robust materials for high-quality displays and lighting applications. researchgate.net

Device TypeEmitter TypeMaximum Current Efficiency (cd/A)Efficiency at 1000 cd/m² (cd/A)Reference
Solution-Processed, Multi-layerOrange Triplet Iridium Complex20Not Reported researchgate.net
Solution/Evaporation HybridThieno[3,2-c]pyridine-based Ir Complex34.232.4 researchgate.net

Role as Fundamental Building Blocks for Advanced Supramolecular Architectures

The thieno[3,2-c]pyridine scaffold possesses key features that make it a valuable component for designing complex supramolecular structures. The nitrogen atom in the pyridine (B92270) ring acts as a Lewis base, providing a primary coordination site for binding to metal ions. This ability to act as a ligand is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs).

Catalytic Applications of Thienopyridine-Based Ligands in Organic Transformations

Nitrogen-containing heterocyclic compounds are pivotal in catalysis, often serving as ligands that modify the reactivity and selectivity of a transition metal center. nih.gov The thieno[3,2-c]pyridine framework, containing both nitrogen and sulfur donor atoms, can function as an N,S-bidentate ligand or a simple N-monodentate ligand, binding to metal catalysts to facilitate a variety of organic transformations. researchgate.net

The electronic properties of the ligand are crucial for the catalytic cycle. Ligands like terpyridine, which contains three pyridine rings, are known to stabilize various transition metals and assist in challenging reactions like C-C bond formation and hydrofunctionalization. nih.govnih.gov The electron-deficient nature of the pyridine ring makes it a versatile σ-donor and π-acceptor, which can stabilize the metal center during redox processes. nih.gov By analogy, the thienopyridine scaffold can modulate the electronic environment of a metal catalyst (e.g., Palladium, Nickel, Ruthenium), influencing its activity in cross-coupling reactions, reductions, and C-H functionalization. nih.gov The ability of the ligand to prevent or promote certain intermediates is key; for example, the terpyridine ligand has been shown to prevent the formation of a Pd-Ar intermediate in favor of a Pd(IV)-F intermediate, enabling a successful aromatic fluorination reaction. nih.gov

Exploration in Agrochemical Formulations (e.g., Herbicides)

The pyridine ring is a common structural motif in a vast number of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.net Thienopyridine compounds, as fused pyridine derivatives, have been utilized as precursors and key building blocks in the synthesis of new agrochemicals. chemimpex.comigi-global.com

Research has demonstrated the potential of the thienopyridine core in developing new crop protection agents. For instance, a study on derivatives of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine, a close isomer of the scaffold , identified it as a promising lead for novel fungicides. nih.gov Several compounds from this class exhibited significant in vitro antifungal activity against various plant pathogens. nih.gov Transcriptome analysis of one potent compound suggested its mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway in the target fungus. nih.gov This indicates that the thienopyridine scaffold can serve as a basis for developing agrochemicals with potentially novel modes of action, which is critical for overcoming resistance issues in agriculture. nih.gov

Compound IDTarget FungusEC₅₀ (μg/mL)Reference
I-1C. arachidicola6.66 nih.gov
I-5R. solani5.88 nih.gov
I-7S. sclerotiorum6.11 nih.gov
I-12C. arachidicola4.61 nih.gov

Mechanistic Organic Chemistry of Saturated Thienopyridine Systems

Detailed Reaction Mechanisms in Thienopyridine Synthesis

The construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) core, the foundational structure of the target compound, can be achieved through several synthetic strategies. A predominant and efficient method involves the Pictet-Spengler reaction. nih.govguidechem.comgoogle.com

Pictet-Spengler Reaction

This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of the THTP skeleton, 2-(thiophen-2-yl)ethanamine serves as the key precursor. The mechanism proceeds through the following steps: guidechem.comgoogle.comchemicalbook.com

Imine Formation: The reaction is initiated by the condensation of 2-(thiophen-2-yl)ethanamine with an aldehyde, typically formaldehyde (B43269) (often used in the form of its polymer, paraformaldehyde), to form a Schiff base, or iminium ion, under acidic conditions.

Electrophilic Aromatic Substitution: The thiophene (B33073) ring, being electron-rich, acts as the nucleophile. The C3 position of the thiophene ring is activated for electrophilic attack by the iminium ion. An intramolecular electrophilic aromatic substitution occurs where the π-electrons from the thiophene ring attack the electrophilic carbon of the iminium ion.

Cyclization and Deprotonation: This attack forms a new six-membered ring and a spirocyclic intermediate. A subsequent deprotonation step re-aromatizes the thiophene ring, leading to the formation of the stable 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system.

Step 1: 2-(thiophen-2-yl)ethanamine + Formaldehyde ⇌ Iminium ion

Step 2: Intramolecular attack from the thiophene C3 position onto the iminium carbon.

Step 3: Deprotonation to yield the THTP core.

The N-butyl group of the target compound, 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine, can be introduced either by using N-butyl-2-(thiophen-2-yl)ethanamine as the starting material or by N-alkylation of the secondary amine of the THTP core in a subsequent step.

Reaction Key Reactants Catalyst/Conditions Key Mechanistic Step Reference
Pictet-Spengler Cyclization2-(thiophen-2-yl)ethanamine, FormaldehydeAcid (e.g., HCl)Intramolecular Electrophilic Aromatic Substitution guidechem.comgoogle.com

Other Synthetic Approaches

While the Pictet-Spengler reaction is highly effective, other classical thiophene syntheses can be adapted to build the thiophene ring onto a pre-existing piperidine (B6355638) precursor, although this is less common for the thieno[3,2-c] isomer. These include:

Gewald Aminothiophene Synthesis: This involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. It is a powerful method for constructing highly substituted 2-aminothiophenes.

Fiesselmann Thiophene Synthesis: This reaction allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters with thioglycolic acid derivatives.

These methods are more generally applied for the synthesis of functionalized, often aromatic, thiophenes and would require significant modification and specific precursors to yield the saturated THTP system.

Ring Transformation and Rearrangement Mechanisms in Saturated Heterocyclic Systems

Saturated heterocyclic systems like the THTP core can undergo various transformations, including ring contractions, expansions, and carbocation-mediated rearrangements.

Photomediated Ring Contraction

A potential transformation for the piperidine portion of the THTP scaffold is a photomediated ring contraction. While specific examples on the THTP system are not prevalent, the mechanism has been demonstrated on analogous saturated heterocycles like piperidines. nih.gov The proposed mechanism for an N-aroyl derivative would involve: nih.gov

Photoexcitation: Irradiation of an α-acylated piperidine derivative leads to excitation to a triplet state.

Norrish Type II Reaction: A 1,5-hydrogen atom transfer occurs from the carbon adjacent to the thiophene ring to the carbonyl oxygen, generating a 1,4-diradical.

C-N Bond Fragmentation: Homolytic cleavage of the C-N bond results in an imine-enol intermediate.

Mannich Reaction: An intramolecular attack of the enol onto the imine (a Mannich-type reaction) closes the ring to form a five-membered cyclopentane derivative. nih.gov

This type of transformation highlights a potential pathway for skeletal modification of the THTP core under specific photochemical conditions.

Carbocation Rearrangements

Carbocation intermediates, which could be formed during substitution or elimination reactions on the THTP ring, are susceptible to rearrangements to form more stable species. The driving force is typically the formation of a more substituted (e.g., tertiary) carbocation from a less stable (e.g., secondary) one.

Hydride and Alkyl Shifts: If a carbocation is generated at a carbon atom within the piperidine or on a side chain, a 1,2-hydride or 1,2-alkyl shift can occur. youtube.comkhanacademy.org For example, a carbocation adjacent to a tertiary or quaternary center could rearrange.

Ring Expansion/Contraction: Carbocation rearrangements can also involve the ring itself, particularly if a positive charge is generated on a carbon adjacent to the ring. For instance, a carbocation on a side chain at C7 could potentially lead to a ring expansion via an alkyl shift involving the C6-C7 bond, resulting in a seven-membered ring fused to the thiophene. youtube.com

These rearrangements are fundamental mechanistic possibilities that must be considered when designing reactions that may involve carbocationic intermediates.

C-H Activation and Site-Selective Functionalization in Thienopyridine Chemistry

Directly modifying a molecule by converting a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond is a powerful strategy in modern synthesis. mdpi.com For the this compound system, site-selectivity is a key challenge. The molecule contains several types of C-H bonds: aromatic C-H on the thiophene ring, and aliphatic C-H bonds on the piperidine ring and the N-butyl group.

Principles of Site-Selectivity

The inherent reactivity of the heterocyclic system governs site-selectivity. The electron-rich thiophene ring is generally more susceptible to electrophilic attack and metal-catalyzed C-H activation than the saturated piperidine ring. The C2 and C3 positions of the thiophene ring are the most likely sites for functionalization.

Metal-Catalyzed C-H Functionalization

Transition-metal catalysis is a primary tool for C-H activation. rsc.orgrsc.org Mechanisms often involve: youtube.com

Oxidative Addition: A low-valent metal center inserts into a C-H bond.

Concerted Metalation-Deprotonation (CMD): This pathway is common for electron-rich arenes and involves a concerted bond-breaking and bond-forming process with the metal catalyst and a base.

Sigma-Bond Metathesis: Typically involves early transition metals.

For the THTP system, functionalization would likely be directed to the C2 position of the thiophene ring. For example, palladium-catalyzed direct arylation could selectively introduce an aryl group at this position. The nitrogen atom of the piperidine ring can act as a directing group, coordinating to the metal catalyst and positioning it for C-H activation at a nearby site, although this is more common for ortho-functionalization in aromatic systems. However, such coordination could also influence reactivity at the C7 position of the piperidine ring.

A metal-free approach for the synthesis of thienopyridines has been described involving a site-selective C-H bond thiolation and cyclization of alkynylpyridine substrates using potassium ethyl xanthate as a sulfur source. researchgate.netacs.org While this method builds the ring system rather than functionalizing a pre-existing one, it underscores the possibility of selective C-S bond formation, which is a key step in C-H functionalization.

C-H Bond Type Position Predicted Reactivity Potential Functionalization
AromaticC2, C3 (Thiophene)HighDirect Arylation, Halogenation, Acylation
Aliphatic (Allylic-like)C7 (Piperidine)ModerateRadical Halogenation, Oxidation
AliphaticC5, C6 (Piperidine)LowGenerally unreactive without directing groups
AliphaticButyl ChainLowUnreactive without specific directing effects

Principles of Stereochemical Control in the Synthesis of Saturated Thienopyridines

Introducing stereocenters into the THTP framework requires precise control over the reaction conditions and choice of reagents. Stereochemical control is a critical aspect, particularly for creating molecules with specific biological activities.

Enantioselective Synthesis

An enantioselective synthesis of substituted THTPs can be achieved by employing chiral starting materials or chiral catalysts. nih.gov For instance, a modified Pictet-Spengler approach could be used:

Chiral Aldehyde: Using a chiral aldehyde in the Pictet-Spengler reaction with 2-(thiophen-2-yl)ethanamine can introduce a stereocenter at the C5 position. The facial selectivity of the intramolecular attack on the iminium intermediate would be influenced by the stereochemistry of the aldehyde-derived substituent.

Chiral Auxiliary: Attaching a chiral auxiliary to the starting ethylamine (B1201723) could direct the cyclization to favor one enantiomer.

Asymmetric Catalysis: A chiral Brønsted acid catalyst could be used to protonate the imine, creating a chiral ion pair. This chiral environment would then favor the formation of one enantiomer of the THTP product over the other during the cyclization step.

Diastereoselective Synthesis

When multiple stereocenters are created, controlling the relative stereochemistry (diastereoselectivity) is essential. In the synthesis of substituted THTPs, the Pictet-Spengler cyclization can exhibit diastereoselectivity. If a substituent is already present on the thiophene or the ethylamine side chain, it can direct the approach of the reacting groups. For example, a substituent at C6 could sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer upon cyclization. The stereochemical outcome of such reactions can often be rationalized by examining the stability of the transition state intermediates, where minimizing steric interactions is a key factor. nih.gov

The principles of kinetic versus thermodynamic control are also relevant. A reaction run at low temperature may favor the kinetically preferred diastereomer (the one formed fastest), while higher temperatures might allow for equilibration to the more thermodynamically stable diastereomer.

Future Research Directions and Emerging Challenges

Development of Novel and Highly Efficient Synthetic Methodologies for Saturated Thienopyridines

The synthesis of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) structure often serves as a crucial starting point. Established methods frequently involve the reaction of 2-(2-thienyl)ethylamine with formaldehyde (B43269) or its equivalents, followed by acid-catalyzed cyclization. One common approach utilizes polyoxymethylene and hydrochloric acid in N,N-dimethylformamide. However, the development of more efficient, stereoselective, and scalable synthetic routes for N-substituted derivatives like the 4-butyl variant remains a key objective. Future research should focus on methodologies that offer high yields and purity while minimizing reaction steps and the use of hazardous reagents. The exploration of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions or C-H activation, could provide more direct and atom-economical pathways to introduce the butyl group and other substituents onto the saturated thienopyridine scaffold.

Advancements in Characterization Techniques for Complex Reduced Heterocyclic Structures

The non-aromatic, flexible nature of the tetrahydropyridine (B1245486) ring in 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine presents unique challenges for structural characterization. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable, more advanced methods are needed for a comprehensive understanding of its conformational dynamics. Future advancements could involve the application of sophisticated 2D and 3D NMR experiments, coupled with computational modeling, to precisely map the spatial arrangement of atoms and the preferred conformations of the molecule in solution. Furthermore, single-crystal X-ray diffraction studies, if suitable crystals can be obtained, would provide definitive solid-state structural information, offering invaluable insights into intermolecular interactions.

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful engine for modern drug discovery. For this compound, in silico methods can predict a range of properties, from its three-dimensional structure and electronic distribution to its potential interactions with biological targets. Molecular docking and dynamics simulations can be employed to screen virtual libraries of related compounds against known protein structures, helping to prioritize synthetic efforts. This rational design approach, where computational predictions guide experimental work, can significantly accelerate the discovery of new derivatives with enhanced activity and selectivity, while also providing a deeper understanding of structure-activity relationships (SAR).

Identification and Validation of Novel Pharmacological Targets for Saturated Thienopyridine Derivatives

The parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is famously associated with P2Y12 receptor antagonism, forming the basis of antiplatelet drugs. However, the vastness of biological space suggests that this and related structures, including the 4-butyl derivative, may interact with other pharmacological targets. Future research should employ high-throughput screening and chemoproteomics to identify new protein binding partners. Such studies could reveal unexpected therapeutic applications for this class of compounds. For instance, research has already explored substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines as inhibitors of human phenylethanolamine N-methyltransferase (hPNMT) and as components of novel quinolone antibacterials. Validating these new targets through rigorous biochemical and cellular assays will be a critical step in expanding the therapeutic potential of the saturated thienopyridine scaffold.

Design of Next-Generation Thienopyridine Scaffolds with Tailored Properties

Building upon the foundational this compound structure, the next generation of research will focus on creating derivatives with precisely tailored properties. This involves the strategic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). This could involve introducing additional functional groups to the thiophene (B33073) or pyridine (B92270) rings to probe specific interactions with a target protein or to modulate physicochemical properties like solubility and membrane permeability. The goal is to move beyond serendipitous discovery towards the deliberate engineering of molecules with a predefined biological and therapeutic profile.

Scaling Up Sustainable and Eco-Friendly Synthetic Processes for Industrial Relevance

For any promising therapeutic candidate to reach the clinic, its synthesis must be scalable, cost-effective, and environmentally sustainable. A significant challenge for the future will be the development of "green" synthetic processes for this compound and its analogs. This entails minimizing waste, replacing hazardous solvents with safer alternatives, utilizing catalytic rather than stoichiometric reagents, and improving energy efficiency. The principles of green chemistry must be integrated from the earliest stages of route design to ensure that the eventual manufacturing process is both economically viable and environmentally responsible, a critical consideration for industrial-scale production in the pharmaceutical sector.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Boc-protected alkylation7897DMF, 80°C, 24 hrs
Trityl intermediate route6595Ether, room temperature

Advanced: How can enantiomeric separation challenges be resolved for thienopyridine derivatives?

Answer:
Chiral resolution is critical for pharmacologically active derivatives like prasugrel. The Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) effectively separates enantiomers with a resolution factor >1.5 . Methodological considerations:

  • Mobile phase: Hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid improves peak symmetry.
  • Detection: UV at 254 nm for thienopyridine chromophores.
  • Data contradiction: Columns like Chiralpak AD-H show poor resolution due to steric hindrance from the 4-butyl group. Validate with circular dichroism (CD) or X-ray crystallography .

Basic: What spectroscopic techniques are optimal for structural characterization?

Answer:

  • NMR: 1H/13C NMR confirms regiochemistry (e.g., δ 2.8–3.2 ppm for tetrahydro ring protons) and butyl chain integration .
  • X-ray crystallography: Resolves stereochemistry (e.g., C–C bond lengths: 1.504–1.522 Å in thienopyridine cores) .
  • Mass spectrometry: High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 311.40 for C15H21NO4S) .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodReference
LogP6.036HPLC
Melting point95°CDSC
Refractive index1.652Abbe refractometer

Advanced: What mechanistic insights explain the antioxidant activity of thienopyridine analogs?

Answer:
Derivatives like 2H,4H-thieno[3,2-c]pyridin-2-one (TPO) quench DPPH radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms . Key findings:

  • HAT dominance: TPO’s NH group donates H• (rate constant: 2.3 × 10^4 M⁻¹s⁻¹).
  • Steric effects: The 4-butyl group reduces accessibility to radical sites, lowering activity by ~30% compared to unsubstituted analogs.
  • Validation: Use stopped-flow spectroscopy and DFT calculations to map transition states.

Basic: How can reaction conditions be optimized for high-purity intermediates?

Answer:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalysis: Cu(I) iodide accelerates cyclization (e.g., triazole formation in 3-ethynyl derivatives) .
  • Workup: Acid-base extraction removes unreacted starting materials (e.g., 2M HCl wash for amine byproducts) .

Advanced: How to reconcile conflicting reports on biological activities of thienopyridines?

Answer:
Contradictions arise from structural nuances (e.g., substitution patterns):

  • Antiplatelet vs. antioxidant activity: Prasugrel (4H-thieno[3,2-c]pyridine) inhibits ADP receptors via irreversible binding , while TPO derivatives act as radical scavengers .
  • Methodological factors:
    • Assay specificity: ADP-induced platelet aggregation vs. DPPH quenching.
    • Metabolic activation: Prasugrel requires hepatic conversion to its active metabolite , whereas TPO is direct-acting .
  • Resolution: Conduct head-to-head studies under standardized conditions (e.g., cell-free vs. cellular assays).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.